

# L319 lipid for mRNA delivery systems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **L319**

Cat. No.: **B8181924**

[Get Quote](#)

An In-depth Technical Guide to the **L319** Lipid for mRNA Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine, with lipid nanoparticles (LNPs) emerging as the most clinically advanced and effective delivery vehicle. The efficacy and safety of these LNPs are critically dependent on their composition, particularly the ionizable cationic lipid, which is instrumental in encapsulating the mRNA payload and facilitating its release into the cytoplasm. **L319** is a novel, biodegradable ionizable lipid that has demonstrated significant promise for the systemic delivery of RNA therapeutics. Developed as a biodegradable derivative of the widely used DLin-MC3-DMA, **L319** offers improved delivery efficacy and a rapid elimination profile, addressing key challenges in the development of safe and effective nucleic acid therapies.

This technical guide provides a comprehensive overview of the **L319** lipid, covering its physicochemical properties, formulation into LNPs, mechanism of action, and performance characteristics. It is intended to serve as a core resource for researchers and drug development professionals working to harness the potential of LNP technology for mRNA delivery.

## L319: Physicochemical Properties

**L319**, also known as O-8670, is an ionizable amino lipid specifically designed for biodegradability and efficient nucleic acid delivery. Its structure incorporates ester linkages that

are susceptible to hydrolysis within the body, leading to rapid metabolism and clearance, which can contribute to a wider safety margin. A key feature of **L319** is its pKa of 6.38, which is in the optimal range for ionizable lipids. This pKa value ensures that the lipid remains largely neutral at physiological pH (~7.4), minimizing toxicity, while becoming positively charged in the acidic environment of the endosome, which is crucial for endosomal escape.

| Property         | Value                                              | References |
|------------------|----------------------------------------------------|------------|
| Synonyms         | O-8670, RV-92, Lipid 319                           |            |
| CAS Number       | 1351586-50-9                                       |            |
| Chemical Formula | C41H75NO6                                          |            |
| Molecular Weight | 678.05 g/mol                                       |            |
| pKa              | 6.38                                               |            |
| Classification   | Ionizable, Biodegradable<br>Cationic Lipid         |            |
| Appearance       | Liquid                                             |            |
| Solubility       | Soluble in Ethanol, DMSO,<br>DCM, DMF, Hexane, THF |            |

## L319 Lipid Nanoparticle (LNP) Formulation

**L319** is a core component in a multi-lipid formulation that self-assembles with mRNA into LNPs. A standard LNP composition consists of four key components, each serving a distinct function.

- Ionizable Lipid (**L319**): Typically comprising 35-50 mol% of the total lipid content, **L319** complexes with the negatively charged mRNA during formulation at an acidic pH and facilitates endosomal release.
- Phospholipid (Helper Lipid): Often 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), this lipid aids in the structural stability of the nanoparticle.
- Cholesterol: As a structural "helper" lipid, cholesterol fills gaps between the other lipids, enhancing particle stability and rigidity.

- PEG-Lipid: A polyethylene glycol-conjugated lipid is included in small amounts (e.g., 1-2 mol%) to control particle size during formation and provide a hydrophilic shield that reduces aggregation and prevents opsonization, thereby extending circulation time.

The formulation process typically involves the rapid mixing of an ethanolic solution containing the lipid mixture with an aqueous solution of mRNA buffered at an acidic pH (e.g., pH 4). This process, often performed using a microfluidic device, causes a rapid increase in polarity that drives the self-assembly of the LNP core, with the positively charged **L319** encapsulating the negatively charged mRNA.

## Mechanism of LNP-Mediated mRNA Delivery

The delivery of mRNA to the cytoplasm is a multi-step process orchestrated by the physicochemical properties of the LNP components, with **L319** playing a central role.



[Click to download full resolution via product page](#)

Caption: General mechanism of **L319**-LNP mediated mRNA delivery.

- Cellular Uptake: LNPs circulate in the bloodstream and are taken up by target cells through endocytosis. Apolipoprotein E (ApoE) can adsorb to the LNP surface, mediating uptake in hepatocytes via the low-density lipoprotein receptor (LDLR).
- Endosomal Acidification & **L319** Protonation: Once inside the cell, the LNP is trafficked into an endosome. The endosome's internal environment is acidic (pH 5.0-6.5). This acidic environment causes the tertiary amine headgroup of the **L319** lipid to become protonated, shifting its net charge from neutral to positive.

- Endosomal Escape: The now positively charged **L319**-LNP interacts with the negatively charged (anionic) lipids of the endosomal membrane. This electrostatic interaction is believed to disrupt the membrane, potentially by inducing a non-bilayer lipid phase (such as an inverted hexagonal phase), which facilitates the release of the mRNA payload from the endosome into the cytoplasm.
- Translation: In the cytoplasm, the mRNA is translated by ribosomes into the desired therapeutic protein. The lipid components of the LNP are metabolized through cellular pathways. **L319**'s ester bonds are designed to be hydrolyzed, leading to its degradation and clearance.

Recent studies also suggest that the ionizable lipid component of LNPs can stimulate innate immune pathways, such as through Toll-like receptor 4 (TLR4), contributing to the adjuvant effect observed with mRNA vaccines.

## Performance and Biodistribution

**L319** has been evaluated for the delivery of both siRNA and mRNA, demonstrating potent in vivo activity.

- Gene Silencing: In preclinical studies, **L319**-LNPs were used to deliver siRNA targeting Factor VII (FVII), a liver-expressed protein. Administration in mice resulted in a significant reduction of serum FVII levels, demonstrating effective delivery to hepatocytes and potent gene silencing activity.
- Vaccine Delivery: A synergistic LNP formulation containing **L319** and another ionizable lipid, cKK-E12, was used to deliver an mRNA vaccine for the varicella-zoster virus (VZV). This formulation induced potent immune responses in mice and protected guinea pigs from viral challenges.
- Biodistribution: The route of administration significantly impacts the biodistribution of **L319**-LNPs. Intravenous injection typically leads to accumulation in the liver. However, a hybrid LNP formulation combining **L319** and a fluorinated analogue (**F-L319**) showed targeted mRNA expression in the spleen. Other routes, such as intramuscular or subcutaneous injection, result in localized protein expression at the injection site.

- **Elimination:** **L319** is designed for rapid elimination. Studies in rats showed that after a single intravenous injection, approximately 30% of the dose was excreted in the urine within 12 hours, and 40% was found in the feces within 24 hours. The entire dose was nearly eliminated within 72 hours, highlighting its biodegradable nature.

## Experimental Protocols

### **L319-LNP Formulation via Microfluidic Mixing**

This protocol describes a standard method for producing **L319**-LNPs using a microfluidic mixing device.



[Click to download full resolution via product page](#)

Caption: Workflow for **L319**-LNP formulation and characterization.

- Reagent Preparation:

- Prepare a stock solution of the lipids (**L319**, DSPC, Cholesterol, PEG-lipid) in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
- Prepare a stock solution of the mRNA in a low pH buffer (e.g., 100 mM citrate buffer, pH 4.0).
- Microfluidic Mixing:
  - Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
  - Place the syringes onto a syringe pump connected to a microfluidic mixing chip.
  - Pump the two solutions through the chip at a defined total flow rate (TFR) and flow rate ratio (FRR, aqueous:ethanolic, e.g., 3:1). The rapid, controlled mixing induces LNP self-assembly.
- Purification and Buffer Exchange:
  - The resulting LNP suspension is diluted and purified to remove residual ethanol and non-encapsulated mRNA.
  - This is typically achieved by dialysis or tangential flow filtration (TFF) against a physiological buffer like phosphate-buffered saline (PBS), pH 7.4.
- Sterile Filtration:
  - The purified LNP solution is passed through a 0.22  $\mu$ m sterile filter.

## LNP Characterization

- Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). **L319**-LNPs typically exhibit a Z-average diameter of 70-110 nm with a PDI < 0.2, indicating a monodisperse population.
- mRNA Encapsulation Efficiency: Determined using a fluorescent dye assay, such as the RiboGreen assay. The fluorescence is measured before and after lysing the LNPs with a surfactant (e.g., Triton X-100). Encapsulation efficiency is typically >90%.

- Zeta Potential: Measured via electrophoretic light scattering to determine the surface charge of the LNPs at physiological pH.

## In Vitro mRNA Transfection Assay

- Cell Culture: Seed a relevant cell line (e.g., HEK293, HeLa) in a 96-well plate at a suitable density (e.g.,  $1.2 \times 10^4$  cells/well) and incubate overnight.
- Transfection: Dilute the **L319**-LNPs encapsulating a reporter mRNA (e.g., Firefly luciferase) in cell culture medium and add to the cells at various doses (e.g., 25-200 ng of mRNA per well).
- Incubation: Incubate the cells for a set period (e.g., 24 hours) to allow for LNP uptake and protein expression.
- Luciferase Assay: Add a luciferase substrate (e.g., ONE-Glo™) to the wells and measure the resulting luminescence using a plate reader. The light output is proportional to the amount of translated luciferase protein.

## In Vivo Biodistribution Study

- Animal Model: Use a suitable animal model, such as C57BL/6 mice.
- Administration: Administer **L319**-LNPs encapsulating a reporter mRNA (e.g., luciferase) via the desired route (e.g., tail vein injection for systemic delivery).
- In Vivo Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice, inject a luciferin substrate, and image the bioluminescence using an in vivo imaging system (IVIS). This provides a qualitative and semi-quantitative assessment of where protein expression is occurring.
- Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest key organs (liver, spleen, lungs, heart, kidneys). The organs can be imaged ex vivo to confirm the site of expression or homogenized to quantify luciferase protein levels via a standard luciferase assay.

## Conclusion

The **L319** lipid represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its combination of a favorable pKa for efficient endosomal escape and biodegradable ester linkers for rapid elimination provides a strong foundation for developing potent and well-tolerated LNP-based therapeutics. The ability to formulate **L319** into stable nanoparticles capable of delivering mRNA both systemically and to specific tissues highlights its versatility. As research continues to refine LNP formulations and explore new therapeutic applications, **L319** and its derivatives are poised to be key enabling technologies in the future of mRNA medicine.

- To cite this document: BenchChem. [L319 lipid for mRNA delivery systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8181924#l319-lipid-for-mrna-delivery-systems>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)